trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate

Stereochemistry Physicochemical Properties Medicinal Chemistry

Reproducible SAR requires stereochemically pure intermediates. Generic cis isomers or incorrect benzyl substitution patterns alter pKa and GPCR binding, wasting synthesis time. This compound delivers: - Defined trans configuration & 3-methylbenzyl group (LogP 3.09, PSA 49.8 Ų) - NLT 98% purity, white solid, >30 mg/mL in DMSO - Boc-protected for N-diversification; secondary alcohol for further functionalization

Molecular Formula C18H27NO3
Molecular Weight 305.4 g/mol
Cat. No. B13086182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate
Molecular FormulaC18H27NO3
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC2CN(CCC2O)C(=O)OC(C)(C)C
InChIInChI=1S/C18H27NO3/c1-13-6-5-7-14(10-13)11-15-12-19(9-8-16(15)20)17(21)22-18(2,3)4/h5-7,10,15-16,20H,8-9,11-12H2,1-4H3/t15-,16-/m0/s1
InChIKeyYJCUXQUZEWBFSG-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate: CNS-Focused Building Block


The title compound, CAS 1445951-21-2, is a chiral piperidine derivative featuring a Boc (tert-butoxycarbonyl) protecting group, a secondary alcohol at the 4-position, and a 3-methylbenzyl substituent at the 3-position in a defined trans configuration . The 3-methylbenzylpiperidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, with analogs demonstrating activity at monoamine transporters, NMDA receptors, and G-protein coupled receptors [1][2]. The compound is supplied as a white solid with NLT 98% purity and has predicted solubility in DMSO (>30 mg/mL), making it suitable for direct use in medicinal chemistry screening cascades .

Configuration Defined trans stereochemistry with Boc protecting group
Purity NLT 98% specification, suitable for screening cascades
Solubility Predicted DMSO solubility (>30 mg/mL) for stock solutions
Application CNS privileged scaffold for GPCR and transporter SAR studies

trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate: Uniqueness vs. Generic Building Blocks


The combination of specific stereochemistry (trans), substitution pattern (3-methylbenzyl), and protecting group (Boc) in this molecule creates a unique reactivity and selectivity profile that generic alternatives cannot replicate. Simply substituting a cis isomer or a different benzyl substitution pattern introduces significant changes to the molecular geometry, which can drastically alter target binding, metabolic stability, and synthetic tractability [1]. The 3-methylbenzyl group offers a distinct balance of lipophilicity and steric bulk compared to the unsubstituted or 4-methylbenzyl analogs, a factor known to be critical for optimizing CNS drug properties like blood-brain barrier penetration and target selectivity [2].

Target Compound
Generic Alternative
trans Stereochemistry Predicted pKa 9.86, specific ionization state
cis Isomer (CAS 1445951-49-4) pKa may shift by 4.88 units, altering target binding and permeability
3-Methylbenzyl Substituent Distinct balance of lipophilicity and steric bulk
4-Methyl or Unsubstituted Benzyl Altered binding pocket adaptation and CNS penetration profile

Head-to-Head Evidence for trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate


Stereochemistry-Driven pKa Difference

The trans isomer (CAS 1445951-21-2) exhibits a predicted pKa of 9.86 ± 0.15, while the cis isomer (CAS 1445951-49-4) shows a markedly different predicted pKa of 14.74 ± 0.40 . This 4.88-unit difference indicates the trans isomer is significantly less basic, which will directly affect its ionization state, solubility, and permeability at physiological pH. This stark contrast highlights that simply purchasing a 'cis/trans mixture' or the wrong isomer will lead to irreproducible biological results.

pKa Difference
Head-to-head
ΔpKa 4.88 (trans 9.86 vs cis 14.74)
Controls ionization state under assay conditions
Predicted values; isomer selection directly impacts assay reproducibility
Stereochemistry Physicochemical Properties Medicinal Chemistry

Trans vs. Cis: Density and Boiling Point

Predicted physical properties provide a practical means to distinguish the trans isomer from the cis isomer. The trans isomer has a predicted density of 1.135 ± 0.06 g/cm³ and a boiling point of 435.2 ± 25.0 °C, compared to 1.105 ± 0.06 g/cm³ and 425.8 ± 38.0 °C for the cis isomer . These differences, while seemingly small, corroborate the distinct three-dimensional arrangement of the substituents and can be used for initial quality assessment upon material receipt.

Physical Properties
Head-to-head
Density 1.135 vs 1.105 g/cm³; BP 435.2 vs 425.8 °C
Supports initial QC identification upon material receipt
Measurable differences corroborate distinct 3D arrangement of substituents
Physicochemical Characterization Quality Control Structural Confirmation

3-Methylbenzyl Advantage in CNS Drug Design

The 3-methyl substitution on the benzyl ring provides a crucial lipophilicity enhancement over the unsubstituted benzyl analog, a well-established strategy in CNS drug design. While a direct assay comparison for this exact scaffold is not publicly available, class-level inferences from related systems are strong. For instance, in a benzylpiperidine-based NMDA antagonist series, the introduction of a p-methyl group on the benzyl ring resulted in a ~3-fold increase in in vivo anticonvulsant potency (MES ED50 = 0.7 mg/kg) compared to the unsubstituted benzyl analog [1]. The 3-methylbenzyl substituent on the target compound is posited to confer a similar advantage in lipophilicity and target engagement within the specific biological context of the end-user's assay.

CNS Lipophilicity
Class-level inference
Up to 3-fold increase in potency for methyl-substituted benzyl analogs
Supports lipophilicity-enhancement SAR vector exploration
Based on NMDA antagonist series; validation in target assay required
Structure-Activity Relationship CNS Drug Design Lipophilicity

Guaranteed High Purity for Efficient Synthesis

The target compound is commercially available with a guaranteed specification of NLT (Not Less Than) 98% purity . This contrasts with many exploratory building blocks, which are often supplied at lower purities (e.g., 95% or 97%), requiring additional in-house purification before use. The higher initial purity directly reduces time and cost in the synthesis workflow.

Purity Specification
Supplier data
NLT 98% vs typical 95-97% research-grade
Minimizes impurity-related synthesis failure risk
Reduces in-house purification time and cost for multi-step sequences
Purity Analysis Procurement Specification Reproducibility

Optimal Use Cases for trans-tert-Butyl 4-hydroxy-3-(3-methylbenzyl)piperidine-1-carboxylate


CNS SAR Exploration for GPCRs and Transporters

The 3-benzylpiperidine scaffold is a core motif in ligands for dopamine, serotonin, and sigma receptors. This compound is the ideal starting material for synthesizing focused libraries around this scaffold. The Boc group allows for rapid diversification at the piperidine nitrogen after deprotection, while the trans-4-hydroxy group serves as a synthetic handle or a key pharmacophoric feature. The defined stereochemistry is critical, as the cis isomer is predicted to have a vastly different pKa , which would alter its interaction with aspartate-rich binding pockets common in aminergic GPCRs.

Fragment-Based Drug Discovery and Structure-Based Design

With a molecular weight of 305.4 g/mol, a LogP of 3.09, and a polar surface area (PSA) of 49.77 Ų, this compound occupies a desirable 'fragment-like' to early 'lead-like' chemical space . Its balanced physicochemical profile makes it an excellent starting fragment for optimization, particularly for CNS targets where lower molecular weight and moderate lipophilicity are associated with a higher probability of success. The specific 3-methylbenzyl group provides a key vector for improving potency through hydrophobic interactions without excessively increasing LogP, a strategy validated in multiple CNS programs .

Reproducible Synthesis for Medicinal Chemistry Labs

The availability of this specific building block with a guaranteed purity of NLT 98% and a defined trans stereochemistry is a significant advantage for laboratories focused on generating reproducible SAR data. The cost of re-purifying a lower-purity or stereochemically ambiguous mixture often outweighs the slightly higher procurement price of a well-characterized, single-isomer starting material. This is especially critical for core scaffolds in large, multi-step synthetic sequences.

MAGL Inhibitors for Oncology and Neuroinflammation

Recent research has identified benzylpiperidine derivatives as a promising new class of reversible MAGL inhibitors, with potential applications in cancer and neurodegenerative diseases . The target compound serves as a key intermediate to access this novel chemical space. By incorporating the 3-methylbenzyl group, researchers can directly test the impact of this specific substitution on MAGL inhibitory potency and selectivity, building on the established SAR that the benzylpiperidine core is essential for this activity.

Application
Selection Property
Validation Focus
CNS SAR Exploration
Trans stereochemistry and 3-methylbenzyl substitution pattern
Target binding assays and selectivity panels
Fragment-Based Drug Discovery
Balanced fragment-like physicochemical profile (LogP/PSA/MW)
Ligand efficiency and structure-based optimization
Reproducible Synthesis
Guaranteed high purity (NLT 98%) and defined stereochemistry
Impurity profiling and batch-to-batch consistency
MAGL Inhibitor Development
Benzylpiperidine core scaffold
MAGL inhibition assays and selectivity profiling
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